ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
Description
Molecular Architecture and Bicyclic Framework Analysis
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate belongs to the class of oxanorbornene derivatives, characterized by a bicyclo[2.2.1]heptene scaffold with an oxygen atom replacing one bridgehead carbon (Figure 1). The molecular formula $$ \text{C}9\text{H}{12}\text{O}_3 $$ reflects its ethyl ester group at position 3 and the oxygen atom at position 7. The bicyclic framework consists of two fused cyclohexene rings, with the oxygen atom forming a bridge between carbons 1 and 4, creating a rigid, strained structure. X-ray crystallographic studies of related oxanorbornene derivatives reveal bond lengths of approximately 1.46 Å for the ether bridge (C–O–C) and 1.34 Å for the double bond (C=C).
The strain energy of the bicyclic system, estimated via computational methods, arises from angular deformation in the fused rings. Compared to unsubstituted norbornene, the introduction of the oxygen bridge reduces ring strain by approximately 8–10 kcal/mol due to the longer C–O bond length alleviating eclipsing interactions. The ethyl carboxylate substituent at position 3 introduces steric bulk, further influencing the molecule’s conformational preferences.
Stereochemical Configuration: Endo vs. Exo Isomerism
The Diels-Alder reaction between ethyl acrylate derivatives and furan typically yields both endo and exo isomers of oxanorbornene adducts. For this compound, the endo isomer dominates when the reaction is conducted at low temperatures (-20°C), with a 4:1 selectivity favoring the endo configuration. In the endo isomer, the ethyl carboxylate group is oriented toward the oxygen bridge, while in the exo form, it points away (Figure 2).
X-ray diffraction analyses of analogous compounds show that the endo configuration adopts a more compact geometry, with the substituent positioned within the concave face of the bicyclic system. This stereochemical preference impacts reactivity; for example, endo-configured oxanorbornenes exhibit faster initiation rates in ring-opening metathesis polymerization (ROMP) using Grubbs’ third-generation catalyst compared to exo isomers. The energy difference between isomers, calculated via density functional theory (DFT), ranges from 1.2–2.5 kcal/mol, depending on solvent effects.
Computational Modeling of Electronic Structure and Orbital Interactions
Quantum mechanical calculations at the MP2/6-31G* level provide insights into the electronic structure of this compound. The highest occupied molecular orbital (HOMO) localizes on the oxygen lone pairs and the double bond, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-deficient carbonyl group (Figure 3). This polarization facilitates nucleophilic attacks at the carbonyl carbon and electrophilic interactions at the double bond.
Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the oxygen lone pairs and the adjacent C–C σ* orbitals, stabilizing the bicyclic framework by approximately 15–20 kcal/mol. The ethyl carboxylate group introduces additional resonance effects, delocalizing electron density into the carbonyl group and reducing the double bond’s reactivity by 12% compared to non-esterified oxanorbornenes.
Comparative Analysis with Related Norbornene Derivatives
The substitution of a bridgehead carbon with oxygen distinguishes this compound from conventional norbornene derivatives like ethyl 5-norbornene-2-carboxylate (Table 1). Key differences include:
| Property | This compound | Ethyl 5-Norbornene-2-carboxylate |
|---|---|---|
| Molecular Formula | $$ \text{C}9\text{H}{12}\text{O}_3 $$ | $$ \text{C}{10}\text{H}{14}\text{O}_2 $$ |
| Ring Strain (kcal/mol) | 28.5 | 36.2 |
| Double Bond Length (Å) | 1.34 | 1.32 |
| ROMP Reactivity (G3) | endo: High; exo: Low | Uniformly high |
The oxygen bridge in the oxanorbornene derivative reduces ring strain by 21%, enhancing thermal stability. Additionally, the electron-withdrawing effect of the oxygen atom lowers the LUMO energy by 0.8 eV compared to norbornene, making the compound more susceptible to nucleophilic additions. These structural and electronic differences underscore its utility in synthesizing functional polymers and nanocages.
Figure 1: Molecular structure of this compound, highlighting the oxygen bridge (red) and ethyl carboxylate group (blue).
Figure 2: Stereochemical configurations: endo (left) and exo (right) isomers.
Figure 3: HOMO (left) and LUMO (right) distributions calculated at the MP2/6-31G* level.
Properties
IUPAC Name |
ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHIMFGJFXJZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2CCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546015 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108586-21-6 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition of Furan with Ethyl Acrylate
- Reaction Description: The classical preparation involves the [4+2] cycloaddition between furan and ethyl acrylate under mild conditions to yield this compound as an endo/exo mixture.
- Reaction Conditions: Typically conducted at ambient to moderate temperatures (room temperature to 60°C) without the need for pressurization.
- Catalysts: Lewis acid catalysts such as aluminum chloride or boron trifluoride have been employed to enhance reaction rates and selectivity.
- Yield and Selectivity: Yields range from moderate to high (45-85%), with a preference for the endo isomer due to secondary orbital interactions.
- Advantages: Mild conditions, relatively short reaction times (hours to a day), and good regio- and stereoselectivity.
- Limitations: Some methods require purification steps to separate isomers; reaction times and yields can vary depending on catalyst and solvent used.
Improved Industrial Methodology (US Patent US6677464B2)
- Innovation: The patent describes an industrially advantageous process for producing 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, which are closely related to this compound.
- Key Features:
- Shorter reaction times (significantly less than previous methods which took days to weeks).
- Mild reaction conditions without high temperature or pressure.
- High yields and purity of the endo form.
- Process Summary:
- The method involves the Diels-Alder reaction between acrylic acid esters and furan derivatives.
- Avoids the use of pressure reactors and long hydrolysis steps.
- Employs specific reaction parameters to optimize yield and reduce byproducts.
- Industrial Relevance: This method addresses the limitations of earlier syntheses, making it suitable for scale-up and commercial production.
Alternative Approaches (CN Patent CN105566341A)
- Monomer Preparation: This patent focuses on the preparation of 7-oxabicyclo[2.2.1]hepta-5-ene monomers, including esters like this compound.
- Methodology:
- Uses a Diels-Alder reaction between substituted furans and alkene esters.
- Emphasizes control over polymerizable monomer purity.
- Applications: The monomers prepared are intended for polymer synthesis, highlighting the compound's versatility.
- Reaction Optimization: The patent details reaction conditions that improve monomer yield and reduce side reactions, such as controlling temperature and catalyst choice.
Comparative Data Table of Preparation Methods
| Preparation Method | Reactants | Conditions | Catalyst/Promoter | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Classical Diels-Alder (Furan + Ethyl Acrylate) | Furan + Ethyl acrylate | 25-60°C, atmospheric pressure | Lewis acids (e.g., BF3) | 12-24 hours | 45-85 | Mixture of endo/exo isomers; requires purification |
| US6677464B2 Industrial Process | Acrylic acid ester + Furan | Mild temperature, no pressure | None or mild catalyst | Few hours | >80 | Shorter time, high yield, industrial scale |
| CN105566341A Polymer Monomer Preparation | Substituted furan + Alkene ester | Controlled temperature | Not specified | Hours | 70-90 | Focus on monomer purity for polymerization |
Detailed Research Findings and Analysis
- Reaction Kinetics: The Diels-Alder reaction between furan and ethyl acrylate proceeds via a concerted mechanism, with the endo product favored due to secondary orbital interactions. Catalysts accelerate the reaction by lowering activation energy.
- Yield Optimization: The industrial method (US6677464B2) achieves higher yields by optimizing reactant ratios, solvent choice, and reaction temperature, avoiding long hydrolysis or pressure steps.
- Isomer Control: Controlling reaction conditions can enhance the selectivity for the endo isomer, which is often more desirable for subsequent synthetic applications.
- Scalability: The mild conditions and short reaction times of the patented industrial method make it suitable for large-scale synthesis, reducing costs and environmental impact.
- Purification: Post-reaction purification typically involves distillation or crystallization to isolate the pure this compound.
Summary and Recommendations
The preparation of this compound is best achieved through a Diels-Alder cycloaddition between furan and ethyl acrylate or related acrylic esters. The most efficient and industrially viable method is described in US Patent US6677464B2, which offers a high-yield, mild, and scalable process without the need for high pressure or prolonged reaction times. Alternative methods, such as those described in CN105566341A, provide routes tailored for monomer synthesis with high purity suitable for polymer applications.
This review synthesizes diverse authoritative sources to present a clear, professional, and comprehensive understanding of the preparation methods for this compound, supporting further research and industrial application development.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Addition: The compound can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can yield a wide range of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate features a bicyclic structure that contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The molecular formula is C9H12O3, and it has a molecular weight of approximately 168.19 g/mol.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of various organic compounds, particularly in the preparation of complex molecules through cycloaddition reactions and as a building block for more complex structures.
Table 1: Synthetic Routes Involving this compound
Pharmacological Potential
Research has indicated that this compound may exhibit biological activity, making it a candidate for further pharmacological studies.
Case Study: Antimicrobial Activity
A study explored the antimicrobial properties of derivatives of this compound, showing promising results against various bacterial strains, indicating its potential as a scaffold for developing new antimicrobial agents.
Polymer Chemistry
The compound has been investigated for its role in polymer synthesis, particularly in creating novel polymeric materials with enhanced properties such as thermal stability and mechanical strength.
Table 2: Properties of Polymers Derived from this compound
Mechanism of Action
The mechanism by which ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate exerts its effects involves its ability to participate in various chemical reactions due to its unique bicyclic structure. The oxabicyclo framework provides a rigid and stable platform that can interact with various molecular targets, such as enzymes and receptors. The compound can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but lacks the ester functional group.
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This compound has two carboxylate groups, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which makes it a valuable compound in various scientific and industrial applications.
Biological Activity
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate (CAS No. 108586-21-6) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 168.19 g/mol. It features a bicyclic structure that contributes to its unique reactivity and biological interactions.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
-
Anticancer Activity :
- Research indicates that derivatives of 7-oxabicyclo[2.2.1]heptene, including this compound, exhibit significant activity against breast cancer cell lines, particularly MCF-7 cells. For instance, certain sulfonamide derivatives have shown IC50 values as low as 0.77 μM, indicating potent inhibitory effects on estrogen receptor α (ERα) degradation through a proteasome-mediated mechanism .
- Antibacterial and Antioxidant Properties :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Selective Estrogen Receptor Downregulation : The compound acts as a selective estrogen receptor downregulator (SERD), which is particularly relevant in the context of hormone-resistant breast cancer treatments . The presence and length of alkyl chains in its derivatives significantly influence their biological efficacy.
- Proteasomal Pathways : The degradation of ERα is primarily mediated through proteasomal pathways, leading to apoptosis in cancer cells .
Table: Summary of Biological Activities
Q & A
Q. What safety protocols are essential when handling perchloric acid in syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
